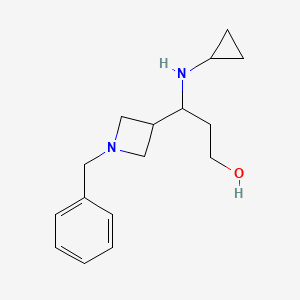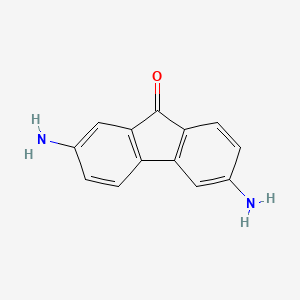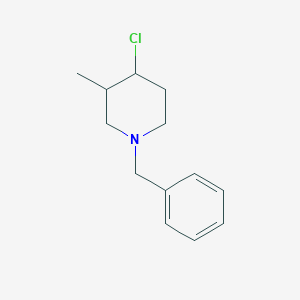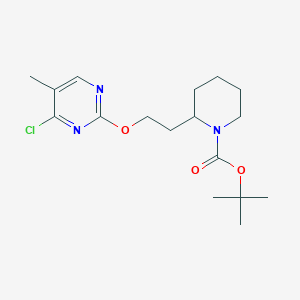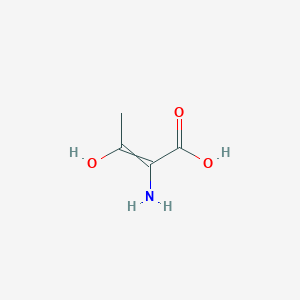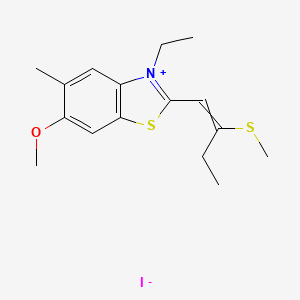![molecular formula C13H17BrN4O B13957901 5-Bromo-N-[2-(4-morpholinyl)ethyl]-1H-indazol-3-amine CAS No. 1064721-12-5](/img/structure/B13957901.png)
5-Bromo-N-[2-(4-morpholinyl)ethyl]-1H-indazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-n-(2-morpholinoethyl)-1h-indazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom at the 5th position of the indazole ring, a morpholinoethyl group at the nitrogen atom, and an amine group at the 3rd position of the indazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-n-(2-morpholinoethyl)-1h-indazol-3-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-n-(2-morpholinoethyl)-1h-indazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in DMF.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of azido derivatives.
Aplicaciones Científicas De Investigación
5-bromo-n-(2-morpholinoethyl)-1h-indazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-n-(2-morpholinoethyl)-1h-indazol-3-amine involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as signal transduction and cell proliferation, making it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share a similar brominated indole structure and have been studied for their anticancer properties.
5-bromo-n-(2-morpholinoethyl)pyridin-2-amine: Another brominated compound with a morpholinoethyl group, used in pharmaceutical research.
Uniqueness
5-bromo-n-(2-morpholinoethyl)-1h-indazol-3-amine is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
1064721-12-5 |
|---|---|
Fórmula molecular |
C13H17BrN4O |
Peso molecular |
325.20 g/mol |
Nombre IUPAC |
5-bromo-N-(2-morpholin-4-ylethyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C13H17BrN4O/c14-10-1-2-12-11(9-10)13(17-16-12)15-3-4-18-5-7-19-8-6-18/h1-2,9H,3-8H2,(H2,15,16,17) |
Clave InChI |
FEJWFSOMWPYXRV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCNC2=NNC3=C2C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


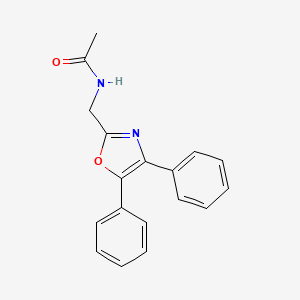
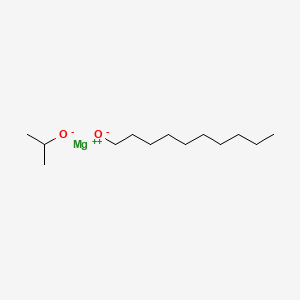
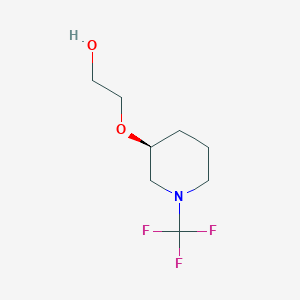

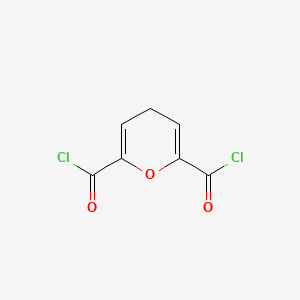
![[(4-Methoxybutoxy)methyl]benzene](/img/structure/B13957844.png)
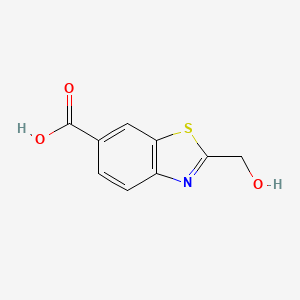
![6-(Methylthio)-1-(2-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13957855.png)
